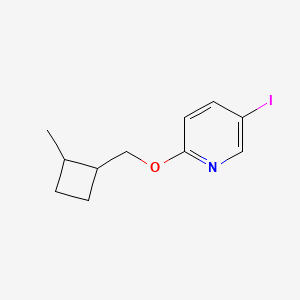

5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine

Description

The compound 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is a halogenated pyridine derivative with a substituted methoxy group at the 2-position and an iodine atom at the 5-position. The evidence primarily focuses on related iodinated pyrimidine and pyridine derivatives, such as 5-iodo-2'-deoxyuridine (IUdR) and its prodrug 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), which are extensively studied for their roles in radiosensitization and antineoplastic activity .

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

5-iodo-2-[(2-methylcyclobutyl)methoxy]pyridine |

InChI |

InChI=1S/C11H14INO/c1-8-2-3-9(8)7-14-11-5-4-10(12)6-13-11/h4-6,8-9H,2-3,7H2,1H3 |

InChI Key |

GACFBUZVPLDDIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1COC2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the 2-methylcyclobutylmethoxy group. The reaction conditions often require the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the iodine atom or the methoxy group may be targeted.

Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridine ring.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs or treatments.

Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its reactivity and selectivity make it a valuable asset for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Research Findings and Data Tables

Toxicity and DNA Incorporation (IUdR vs. IPdR)

| Metric | IUdR (Continuous Infusion) | IPdR (Oral Bolus) |

|---|---|---|

| Max Tolerated Dose | 100 mg/kg/day | 2,000 mg/kg/day |

| Weight Loss | >20% | ≤10% |

| DNA Incorporation | ||

| - Tumor | 2.3% | 3.6% |

| - Intestine | 8% | 4.5% |

| - Bone Marrow | 6% | 2.2% |

| Radiosensitization | None observed | 1.5-fold enhancement |

Structural Comparison of Iodinated Pyridines

| Compound | Key Functional Groups | Potential Applications |

|---|---|---|

| 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine | Iodo (5), cyclobutylmethoxy (2) | Radiosensitization, prodrug design |

| 3-Iodo-2-methoxy-5-methylpyridine | Iodo (3), methoxy (2), methyl (5) | Receptor modulation |

| 5-Iodocytidine | Iodo (5), ribose moiety | Antiviral/antineoplastic |

Source:

Biological Activity

5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, including an iodine atom and a methoxy group linked to a cyclobutyl moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine can be represented as follows:

This compound exhibits properties that may enhance its biological activity, particularly due to the presence of the iodine atom, which can influence molecular interactions and reactivity.

Antiviral Properties

Research has indicated that derivatives of pyridine, including 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine, exhibit antiviral activity. A study highlighted the effectiveness of certain cyclobutane derivatives against viruses such as Zika virus (ZIKV) and herpes simplex virus (HSV), suggesting that similar compounds may possess comparable antiviral properties .

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine | ZIKV | TBD | |

| Cyclobutane derivative 4a | HSV | TBD |

Anticancer Activity

The anticancer potential of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is also noteworthy. In vitro studies have demonstrated that cyclobutane derivatives can inhibit the proliferation of various cancer cell lines. Preliminary data suggests that this compound may exhibit selective cytotoxicity against specific cancer types.

The mechanisms underlying the biological activity of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine are still being elucidated. However, it is hypothesized that the iodine atom may play a critical role in enhancing the compound's interaction with biological targets, potentially leading to inhibition of viral replication or cancer cell growth.

- Inhibition of Viral Entry : The structural features may interfere with viral entry mechanisms.

- Induction of Apoptosis : The compound could activate apoptotic pathways in cancer cells.

- Modulation of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in viral replication or tumor metabolism.

Study on Antiviral Activity

A significant study conducted by Nielsen et al. explored various cyclobutane derivatives for their antiviral properties. The findings indicated that certain modifications to the pyridine structure could enhance antiviral efficacy. Although specific data for 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine were not provided, the trends observed suggest promising avenues for further research .

Anticancer Screening

Another relevant investigation assessed the anticancer activity of cyclobutane derivatives against multiple cancer cell lines. The results demonstrated varying degrees of cytotoxicity, indicating that structural variations significantly impact biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.